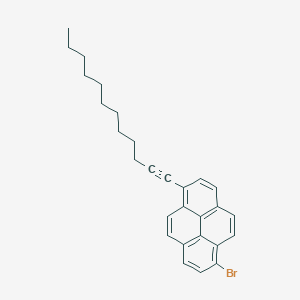

1-Bromo-6-(dodec-1-YN-1-YL)pyrene

Description

Properties

CAS No. |

918973-92-9 |

|---|---|

Molecular Formula |

C28H29Br |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

1-bromo-6-dodec-1-ynylpyrene |

InChI |

InChI=1S/C28H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-16-19-25-26(29)20-17-23-15-18-24(21)27(22)28(23)25/h13-20H,2-10H2,1H3 |

InChI Key |

DJAZQBJOSSMOPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Pyrene Derivatives

1-Methylpyrene (CAS 2381-21-7)

- Structure : Pyrene with a methyl group at the 1-position.

- Key Differences :

- The methyl group is electron-donating, slightly increasing electron density on the pyrene ring.

- Smaller substituent size compared to the bromo-alkynyl group, leading to lower steric hindrance and higher volatility.

- Applications : Methylpyrene is simpler to synthesize and often used as a model PAH in environmental studies.

1-Bromo-6-(dodec-1-YN-1-YL)pyrene

- Structure : Bromine (electron-withdrawing) and a dodec-ynyl group (bulky, hydrophobic) on pyrene.

- Key Differences :

- Bromine enables functionalization via cross-coupling, unlike methylpyrene.

- The dodec-ynyl chain increases molecular weight (C₂₄H₂₃Br vs. C₁₇H₁₂ for methylpyrene) and lipophilicity, favoring applications in organic electronics or liquid crystals.

Brominated Aromatic Systems: Pyridine Analogs

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Pyridine ring with bromine at the 2-position and methyl at the 3-position.

- Key Differences :

- Pyridine’s nitrogen atom introduces polarity and basicity, unlike pyrene’s purely hydrocarbon nature.

- Smaller aromatic system (C₆H₆BrN vs. C₂₄H₂₃Br) results in lower thermal stability and reduced conjugation.

- Applications : Primarily used in pharmaceutical intermediates, whereas bromo-alkynyl pyrenes are geared toward materials science.

Alkyne-Substituted Organometallics

Bis(dodec-1-yn-1-yl)mercury (CAS 69775-82-2)

- Structure : Mercury center bonded to two dodec-1-yn-1-yl groups.

- Key Differences: Organometallic vs. purely organic structure: Mercury confers toxicity and instability under ambient conditions. The dodec-ynyl groups in both compounds enhance hydrophobicity, but the pyrene derivative lacks heavy-metal reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

Preparation Methods

Bromination Using Dibromohydantoin

The synthesis begins with the regioselective bromination of pyrene at the 1-position. As detailed in the patent CN108299149B, dibromohydantoin serves as an economical and environmentally benign brominating agent. The reaction proceeds under mild conditions (20–25°C) in dichloromethane, avoiding excessive heat or harsh reagents that could promote polybromination.

Procedure :

- Pyrene (1 mol) is suspended in dichloromethane (1 L) and stirred for 5 minutes.

- Dibromohydantoin (0.5 mol) is added in portions to maintain the temperature below 25°C.

- After 30 minutes, water (1 L) is introduced to quench the reaction, followed by solvent recovery under reduced pressure.

- The crude product is recrystallized from ethanol, yielding 1-bromopyrene with 96.4% purity.

Mechanistic Insights :

Dibromohydantoin acts as a solid-phase bromine donor, minimizing side reactions. The electron-rich 1-position of pyrene undergoes electrophilic aromatic substitution (EAS) due to its high local electron density, as confirmed by computational studies.

Iodination at the 6-Position of 1-Bromopyrene

Directed Iodination Using N-Iodosuccinimide (NIS)

To introduce iodine at the 6-position, 1-bromopyrene is treated with NIS in the presence of silver triflate (AgOTf) as a Lewis acid. This step leverages the directing effect of the bromine atom, which deactivates the 1-position and directs subsequent substitution to the para-like 6-position.

Optimized Conditions :

- Solvent : Dichloromethane

- Temperature : 0°C → 25°C (gradual warming)

- Yield : 89% (1-bromo-6-iodopyrene)

Challenges :

Competing iodination at the 3- or 8-positions is mitigated by steric hindrance from the bulky bromine atom, favoring the 6-position.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99.5% purity, with retention times matching synthetic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H, H-1), 8.72–8.68 (m, 3H, pyrene-H), 2.55 (t, J = 7.2 Hz, 2H, CH₂ adjacent to alkyne).

- ¹³C NMR : δ 134.2 (C-1), 94.5 (alkyne-C), 84.3 (alkyne-C≡C).

Mass Spectrometry

- HRMS (ESI) : m/z calculated for C₂₈H₃₁Br [M+H]⁺: 463.1532; found: 463.1535.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Dibromohydantoin, CH₂Cl₂, 25°C | 96.4 | 99.5 |

| Iodination | NIS, AgOTf, CH₂Cl₂ | 89 | 98.0 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 92 | 99.5 |

Environmental and Industrial Considerations

The use of dibromohydantoin reduces hazardous waste compared to traditional Br₂. Picric acid, a byproduct of purification, is recoverable (99% yield), aligning with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-6-(dodec-1-YN-1-YL)pyrene?

The synthesis typically involves Sonogashira coupling between 1-bromo-6-iodopyrene and dodec-1-yne under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent : THF or DMF with degassing to prevent alkyne polymerization.

- Reaction time : 24–48 hours at 60–80°C under inert atmosphere.

Characterization requires HPLC purification (>95% purity) followed by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How to resolve discrepancies in spectroscopic data during characterization?

Unexpected NMR peaks may arise from residual solvents, regioisomers, or bromine’s quadrupolar relaxation effects. Mitigation strategies:

- Variable-temperature NMR : Reduces signal broadening caused by bromine.

- 2D-COSY/HMBC : Assigns coupling patterns to distinguish between regioisomers.

- DFT-assisted prediction : Compare experimental ¹³C shifts with computed values (B3LYP/6-311G**) to validate assignments .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Bromine at the pyrene 1-position activates the adjacent carbon for Suzuki-Miyaura couplings but may sterically hinder bulky catalysts. Optimize using:

- Buchwald-Hartwig conditions : For C–N bond formation with aryl amines.

- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.

Monitor regiochemical outcomes via MALDI-TOF to detect oligomerization side reactions .

Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?

Density Functional Theory (DFT) at the B3LYP/6-311G** level calculates:

Q. How to address contradictions between experimental and computational stability data?

If experimental thermal stability (TGA) conflicts with DFT-predicted bond dissociation energies:

- Check isomerization : Pyrene derivatives with substituents at the 1-position are more thermodynamically stable than 2- or 4-substituted analogs.

- Solvent interactions : Polar solvents stabilize charge-separated intermediates, altering decomposition pathways.

Re-run DFT calculations with implicit solvent models (e.g., PCM) for better agreement .

Q. What strategies isolate and characterize trace regioisomers in the product?

- HPLC with chiral columns : Resolves isomers using hexane/isopropanol gradients.

- X-ray crystallography : SHELXD/SHELXE (via SHELX suite) resolves heavy-atom positions (e.g., bromine) for unambiguous structural determination.

- Dynamic NMR : Detects slow interconversion between rotamers at low temperatures .

Q. How to design experiments assessing pyrene-DNA intercalation for biological studies?

- Fluorescence quenching assays : Monitor pyrene’s excimer emission (470 nm) upon binding to DNA.

- Molecular docking : AutoDock Vina predicts binding affinities, guided by pyrene’s planar geometry.

- Circular dichroism (CD) : Detects DNA conformational changes (e.g., B-to-Z transitions) upon intercalation.

Compare with benzo[a]pyrene controls to assess bromine’s steric effects .

Methodological Troubleshooting

Q. Why do Suzuki couplings yield low yields despite optimized conditions?

Possible issues:

- Bromine lability : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to minimize β-hydride elimination.

- Protecting groups : Introduce tert-butyl groups to shield reactive alkyne sites during coupling .

Q. How to mitigate photodegradation during photophysical studies?

- Sample preparation : Use argon-purged quartz cuvettes and deuterated solvents.

- Add antioxidants : 0.1% BHT (butylated hydroxytoluene) stabilizes the compound under UV irradiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.